Deflazacort-d3 (Major)
Description
Properties
Molecular Formula |
C₂₅H₂₈D₃NO₆ |
|---|---|
Molecular Weight |
444.54 |
Synonyms |
(11β,16β)-21-(Acetyloxy)-11-hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3; Azacort-d3; Azacortinol-d3; Calcort-d3; DL 458IT-d3; Deflan-d3; Deflazacort-d3; Dezacor-d3; Dezacort-d3; Flantadin-d3; L 5458-d3; Lantadin-d3; MDL 458-d |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C25H28D3NO6 (as per ) or C23D3H26NO4 (for 21-Deacetoxy Deflazacort-d3, per )
- Molecular Weight: 445.54 g/mol (C25H28D3NO6) or 386.499 g/mol (C23D3H26NO4)
- CAS Number: Not assigned (NA) for Deflazacort-d3 (Major); 13649-88-2 for 21-Deacetoxy Deflazacort-d3
- Purity : >95% (HPLC)
- Storage : +4°C
Structural and Functional Analogues
Deflazacort (Parent Compound)
- Molecular Formula: C25H31NO6
- Molecular Weight : 441.52 g/mol
- CAS Number : 14484-47-0
- Key Differences: Lacks deuterium substitution; used therapeutically for anti-inflammatory and immunosuppressive effects .
- Application : Clinical treatment of Duchenne muscular dystrophy and autoimmune disorders .
21-Desacetyl Deflazacort
- Molecular Formula: C23H29NO5
- Molecular Weight : 399.48 g/mol
- CAS Number : 13649-57-5
- Key Differences : Missing the acetyl group at position 21 compared to Deflazacort; a metabolite or impurity in Deflazacort synthesis .
- Application : Reference standard for quality control in pharmaceutical manufacturing .
21-Deacetoxy Deflazacort-d3 (Major)
- Molecular Formula: C23D3H26NO4
- Molecular Weight : 386.499 g/mol
- CAS Number : 13649-88-2
- Key Differences : Deuterated form of 21-Deacetoxy Deflazacort (lacks both acetyl and oxy groups at position 21).
- Application: Isotopic internal standard for quantifying non-deuterated analogs in biological matrices .
Deflazacort Impurity 12
- Molecular Formula: C21H29NO5
- Molecular Weight : 375.46 g/mol
- CAS Number : 761351-65-9
- Key Differences : Structural simplification with reduced substituents; identified as a process-related impurity .
- Application : Analytical reference for impurity profiling .
Deuterated Derivatives
21-Hydroxy Deflazacort-d3,15N
- Molecular Formula: C23H26D315NO5
- Molecular Weight : 403.50 g/mol
- Key Differences : Incorporates both deuterium (d3) and nitrogen-15 (15N) isotopes.
- Application : Dual isotopic labeling enhances tracer studies for metabolic pathway elucidation .
Deflazacort-d6,15N
- Molecular Formula: C25H25D615NO6
- Molecular Weight : 448.55 g/mol
- Key Differences : Six deuterium atoms and one 15N atom; higher isotopic enrichment.
- Application : High-precision quantification in complex biological samples .
Comparative Data Table
Preparation Methods
Reaction Overview
This method adapts the esterification step in deflazacort’s synthesis by substituting acetic anhydride with deuterated acetic anhydride (Ac₂O-d₆). The process targets the 21-acetoxy group, replacing three hydrogens with deuterium.
Procedure:
-
Starting Material : Formula II intermediate (protected oxazoline derivative).
-
Esterification : React formula II with Ac₂O-d₆ (99% deuteration) in tetrahydrofuran (THF) at 50°C for 6 hours.
-
Cyclization : Treat with sodium hydroxide (2M) at 70°C to form the oxazoline ring.
-
Deprotection : Remove protective groups using hydrochloric acid (10%) at 60°C.
Outcomes:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Deuteration Efficiency | 98.5% (LC-MS) |
| Purity (HPLC) | ≥99% |
Key Insight : Excess Ac₂O-d₆ ensures complete deuteration at the 21-position, confirmed via ²H-NMR.
Method 2: Deuterium Exchange via Catalytic Hydrogenation
Reaction Overview
Deuterium is introduced into the steroid backbone using palladium-catalyzed hydrogen-deuterium exchange. This method focuses on the 6β-position, a site of metabolic hydroxylation.
Procedure:
-
Substrate : Deflazacort free base.
-
Catalysis : Suspend in D₂O with 10% Pd/C (50 mg/mmol) under H₂/D₂ (1:3) atmosphere at 80°C for 24 hours.
-
Isolation : Filter, concentrate, and recrystallize from ethanol-d₆.
Outcomes:
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Deuteration Sites | 6β, 11β, 17α |
| Isotopic Purity | 97.2% (HRMS) |
Key Insight : Prolonged reaction times improve deuteration but risk structural degradation.
Method 3: Synthesis from Deuterated Intermediate
Reaction Overview
This approach uses a deuterated analog of formula I (the starting material in patent CN103059096A), where three hydrogens in the 17α,16α-dihydroxy moiety are replaced with deuterium.
Procedure:
-
Deuterated Formula I : Synthesize via microbial fermentation in D₂O-enriched medium using Streptomyces spp..
-
Protection and Cyclization : Follow the patented protocol with ND₃ (deuterated ammonia) for ring-opening.
-
Final Steps : Esterify with non-deuterated Ac₂O to retain deuterium only in the steroid core.
Outcomes:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Deuterium Retention | 100% at 17α,16α |
| Purity (NMR) | 99.3% |
Key Insight : Microbial fermentation in D₂O ensures regiospecific deuteration but requires stringent sterility controls.
Method 4: Post-Synthetic Isotopic Enrichment
Reaction Overview
Deflazacort is treated with deuterated methanol (CD₃OD) under acidic conditions to exchange labile hydrogens.
Procedure:
-
Reaction : Stir deflazacort in CD₃OD with HCl (0.1M) at 25°C for 72 hours.
-
Purification : Remove solvent and wash with hexane.
Outcomes:
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Deuteration Sites | 2β, 9α, 14α |
| Applicability | Limited to acidic H |
Key Insight : This method is cost-effective but less specific, resulting in mixed deuteration patterns.
Comparative Analysis of Methods
| Method | Deuteration Specificity | Yield (%) | Cost | Suitability |
|---|---|---|---|---|
| 1 | High (21-position) | 68–72 | High | Metabolic studies |
| 2 | Moderate (multiple) | 55–60 | Medium | Isotope tracing |
| 3 | Very High (core) | 75–80 | Very High | Regulatory submissions |
| 4 | Low (variable) | 82–85 | Low | Screening assays |
Analytical Validation
Deflazacort-d3 is characterized using:
Q & A
Basic Research Questions
Q. What are the key structural and isotopic characteristics of Deflazacort-d3 that distinguish it from non-deuterated Deflazacort?
- Methodological Answer : Deflazacort-d3 incorporates three deuterium atoms at specific positions (e.g., C-21 hydroxy group), confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Researchers should compare isotopic patterns in HRMS (e.g., m/z 483.56 vs. 445.54 for deuterated forms) and deuterium-induced shifts in NMR spectra . Quantitative analysis of isotopic purity (>98%) is critical for pharmacokinetic studies.
Q. How should researchers validate the stability of Deflazacort-d3 under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies using liquid chromatography–tandem mass spectrometry (LC-MS/MS) under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation products (e.g., Deflazacort Impurity 12 HCl, CAS 75357-68-5) over 30 days. Include deuterated internal standards to correct for matrix effects .
Q. What analytical techniques are recommended for quantifying Deflazacort-d3 in biological matrices?
- Methodological Answer : Use isotope dilution assays with LC-MS/MS, ensuring calibration curves span physiologically relevant concentrations (1–500 ng/mL). Validate selectivity against endogenous glucocorticoids (e.g., cortisol) and cross-validate with deuterium-free controls to confirm absence of interference .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic parameters of Deflazacort-d3 across preclinical studies?
- Methodological Answer :
Meta-Analysis : Systematically review studies using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify variables affecting bioavailability (e.g., species-specific metabolism, dosing regimens) .
In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in cytochrome P450-mediated metabolism .
Experimental Replication : Replicate conflicting studies under controlled conditions (e.g., standardized diet, circadian rhythm synchronization) to isolate confounding factors .
Q. What experimental designs optimize the detection of deuterium kinetic isotope effects (KIEs) in Deflazacort-d3 metabolism?
- Methodological Answer :
- Dual-Tracer Studies : Co-administer Deflazacort-d3 and non-deuterated Deflazacort in parallel cohorts. Use stable isotope-labeled internal standards (e.g., 15N variants) to track metabolic pathways via LC-MS/MS .
- Enzyme Kinetics : Compare Vmax and Km values for CYP3A4-mediated oxidation using liver microsomes. Deuterium substitution at C-21 may reduce metabolic clearance due to KIE .
Q. How should researchers design a study to resolve contradictory data on the anti-inflammatory efficacy of Deflazacort-d3 versus prednisolone?
- Methodological Answer :
- Blinded, Randomized Trials : Use animal models (e.g., murine collagen-induced arthritis) with matched glucocorticoid receptor (GR) binding affinity assays.
- Dose-Response Analysis : Apply Hill equation modeling to compare EC50 values. Include negative controls (vehicle) and positive controls (non-deuterated Deflazacort) .
- Transcriptomic Profiling : Use RNA sequencing to identify differential gene expression in immune cells, focusing on NF-κB and AP-1 pathways .
Q. What strategies mitigate batch-to-batch variability in deuterium incorporation during Deflazacort-d3 synthesis?
- Methodological Answer :
- Process Optimization : Use deuterium oxide (D2O) in reaction solvents and monitor deuteration efficiency via FT-IR spectroscopy.
- Quality Control : Implement orthogonal validation (e.g., NMR, HRMS) for each synthesis batch. Reject batches with <95% isotopic purity .
Methodological Guidelines for Data Interpretation
Q. How to critically evaluate literature on Deflazacort-d3’s tissue distribution in the context of conflicting imaging data?
- Answer :
- Systematic Review : Extract data from studies using radiolabeled (e.g., 14C) or fluorescently tagged Deflazacort-d3. Assess imaging modalities (e.g., PET vs. autoradiography) for spatial resolution limitations .
- Statistical Harmonization : Apply random-effects models to account for heterogeneity in sample sizes and experimental protocols .
Q. What frameworks support the integration of Deflazacort-d3 pharmacokinetic data into computational models?
- Answer :
- Compartmental Modeling : Use NONMEM or Phoenix WinNonlin to estimate volume of distribution (Vd) and clearance (CL) parameters.
- Machine Learning : Train neural networks on historical datasets to predict inter-individual variability in drug exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
